molecular formula C13H13NO2 B2612807 2,2-Dimethyl-1-prop-2-enoylindol-3-one CAS No. 2411260-67-6

2,2-Dimethyl-1-prop-2-enoylindol-3-one

Cat. No. B2612807
M. Wt: 215.252
InChI Key: INSNRCGVBXIAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-prop-2-enoylindol-3-one is a chemical compound that is commonly known as DMPO. It is a yellow crystalline powder that is soluble in organic solvents. DMPO is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

DMPO acts as a spin trap by reacting with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. DMPO can also act as a fluorescent probe by reacting with ROS to form fluorescent products. The anti-inflammatory and antioxidant properties of DMPO are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

DMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. DMPO has also been shown to improve mitochondrial function and reduce apoptosis in cells. Additionally, DMPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMPO in lab experiments is its ability to trap free radicals and ROS, allowing for their detection and characterization. DMPO is also relatively stable and can be easily synthesized in large quantities. However, DMPO can be toxic at high concentrations, and its use in certain experiments may interfere with the normal function of cells and tissues.

Future Directions

There are many potential future directions for research on DMPO. One area of interest is the development of new methods for synthesizing DMPO and related compounds. Another area of interest is the development of new applications for DMPO, such as its use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMPO and its potential limitations for use in lab experiments.

Synthesis Methods

DMPO can be synthesized by a variety of methods, including the reaction of indole-3-carboxaldehyde with methyl vinyl ketone in the presence of a base, the reaction of indole-3-carboxaldehyde with methyl acrylate in the presence of a base, and the reaction of indole-3-carboxaldehyde with acetylacetone in the presence of a base. The most common method for synthesizing DMPO is the reaction of indole-3-carboxaldehyde with methyl vinyl ketone in the presence of a base.

Scientific Research Applications

DMPO is widely used in scientific research due to its unique properties and applications. It is commonly used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species (ROS). DMPO can also be used as a fluorescent probe to study the redox status of cells and tissues. Additionally, DMPO has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

2,2-dimethyl-1-prop-2-enoylindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-4-11(15)14-10-8-6-5-7-9(10)12(16)13(14,2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSNRCGVBXIAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N1C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-prop-2-enoylindol-3-one

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